molecular formula C11H13BrO2 B12833831 4-(2-bromophenoxy)tetrahydro-2H-Pyran

4-(2-bromophenoxy)tetrahydro-2H-Pyran

Cat. No.: B12833831
M. Wt: 257.12 g/mol
InChI Key: VIZHDJNTBRQQPL-UHFFFAOYSA-N
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Description

4-(2-Bromophenoxy)tetrahydro-2H-Pyran is a halogenated heterocycle used as a building block in organic synthesis . This compound is known for its versatility in various chemical reactions and its application in the synthesis of more complex molecules.

Preparation Methods

The synthesis of 4-(2-Bromophenoxy)tetrahydro-2H-Pyran typically involves the reaction of 4-bromophenol with 2,3-dichloropropanol under basic conditions . This method ensures the formation of the desired product with high yield and purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

4-(2-Bromophenoxy)tetrahydro-2H-Pyran undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Oxidation and Reduction Reactions: While specific examples are not detailed, the presence of the bromine atom suggests potential for oxidative addition and reductive elimination reactions.

    Common Reagents and Conditions: Typical reagents include organolithium compounds and Grignard reagents, often under anhydrous conditions to prevent unwanted side reactions.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenoxy)tetrahydro-2H-Pyran primarily involves its role as a building block in organic synthesis. It participates in reactions through the bromine atom, which can undergo substitution or addition reactions, facilitating the formation of new chemical bonds and structures .

Comparison with Similar Compounds

Similar compounds to 4-(2-Bromophenoxy)tetrahydro-2H-Pyran include:

These compounds share structural similarities but differ in their specific functional groups and reactivity, making this compound unique in its applications and chemical behavior.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

4-(2-bromophenoxy)oxane

InChI

InChI=1S/C11H13BrO2/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9H,5-8H2

InChI Key

VIZHDJNTBRQQPL-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC2=CC=CC=C2Br

Origin of Product

United States

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